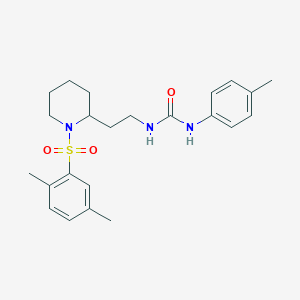
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea, also known as Compound A, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, the inhibition of protein kinase C by 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A has been shown to induce apoptosis in cancer cells. The inhibition of glycogen synthase kinase 3β has been shown to improve cognitive function in animal models of Alzheimer's disease. The inhibition of the dopamine transporter has been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, improve cognitive function in animal models of Alzheimer's disease, and reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms by which 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A produces these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A is its potential applications in drug discovery and development. Its inhibitory effects on various enzymes and receptors make it a promising candidate for the treatment of various diseases. However, one limitation of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A. One direction is to further investigate its mechanism of action and the specific enzymes and receptors that it targets. Another direction is to study its potential applications in the treatment of specific diseases, such as cancer, Alzheimer's disease, and addiction. Additionally, research could be conducted to improve the solubility of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A in water, which would make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A involves the reaction of 1-(2-(2,5-dimethylphenylsulfonyl)piperidin-2-yl)ethanone with p-tolyl isocyanate. The reaction is carried out in the presence of a base and a solvent, such as N,N-dimethylformamide or N-methylpyrrolidone. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A has been studied extensively for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes and receptors, including protein kinase C, glycogen synthase kinase 3β, and the dopamine transporter. These inhibitory effects make 1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea A a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and addiction.
Propiedades
IUPAC Name |
1-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-17-8-11-20(12-9-17)25-23(27)24-14-13-21-6-4-5-15-26(21)30(28,29)22-16-18(2)7-10-19(22)3/h7-12,16,21H,4-6,13-15H2,1-3H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKDNUTXCHRUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)
![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)
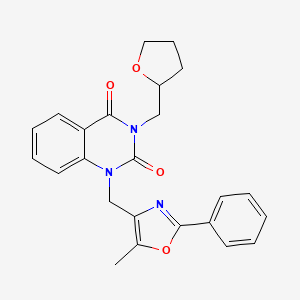
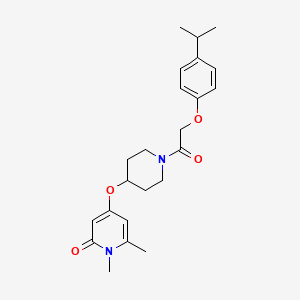
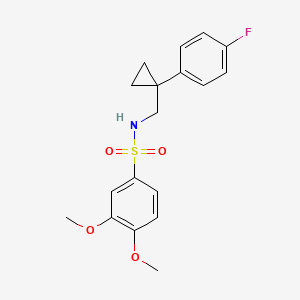
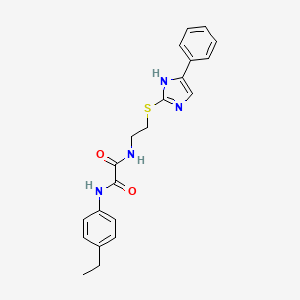
![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)
![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)
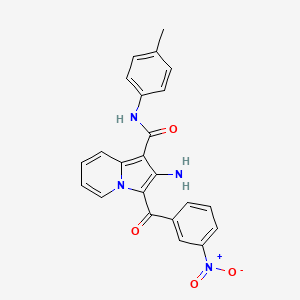
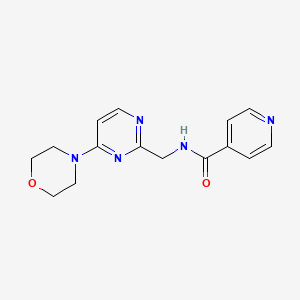
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)